7-Bromo-N11-ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound that belongs to the class of benzodiazepines. It features a unique molecular structure characterized by the presence of bromine and trifluoromethyl groups, alongside various nitrogen functionalities. The compound's molecular formula is with a molecular weight of 400.19 g/mol. Its potential applications in medicinal chemistry are significant due to its structural properties and biological activities .
7-Bromo-N11-ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is classified under specialty materials with notable pharmacological properties akin to other benzodiazepines. Its unique structure suggests it may exhibit distinct biological activities compared to its analogs .
The synthesis of 7-Bromo-N11-ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multiple synthetic steps beginning with readily available precursors. Key methods include:
These reactions often utilize common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) under controlled conditions tailored for optimal yield and purity .
Advanced synthesis techniques may include continuous flow reactors and automated synthesis platforms to enhance efficiency. Reaction conditions such as temperature, solvent choice, and duration are critical for achieving desired transformations.
The molecular structure of 7-Bromo-N11-ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can be represented as follows:
The compound features a bicyclic structure typical of benzodiazepines, with distinctive substituents that influence its chemical behavior and biological activity .
Key structural data includes:
7-Bromo-N11-ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one participates in various chemical reactions typical of benzodiazepines:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or alter its biological activity .
The reaction conditions are meticulously controlled to optimize yield and selectivity. For instance, the choice of solvent can significantly impact the reaction rate and product distribution.
The biological activity of 7-Bromo-N11-ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is primarily linked to its interaction with specific receptors in the central nervous system. It modulates receptor activity leading to various physiological effects such as anxiolytic (anxiety-reducing), sedative, or anticonvulsant properties.
Studies have shown that this compound interacts with gamma-aminobutyric acid receptors (GABA), which play a crucial role in inhibitory neurotransmission in the brain. This modulation may result in enhanced calming effects similar to other compounds within the benzodiazepine class .
7-Bromo-N11-ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is typically available in powder or crystalline form with a melting point ranging from 190°C to 193°C .
The compound exhibits notable solubility characteristics influenced by its functional groups:
Relevant analyses often include spectroscopy techniques (NMR, IR) for structural confirmation and purity assessment.
Given its structural characteristics and biological activity, 7-Bromo-N11-ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has potential applications in various fields:
Research continues to explore its efficacy and safety profile within therapeutic contexts .
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0